(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate
CAS No.:
Cat. No.: VC17411111
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO3 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-hydroxy-2-methylpropyl)carbamate |
| Standard InChI | InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22) |
| Standard InChI Key | YWNRRDUADLHCJI-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate is characterized by a fluorenylmethyl group linked via a carbamate bond to a 3-hydroxy-2-methylpropyl chain. Key structural and physicochemical properties are summarized below:
The fluorene moiety (a bicyclic aromatic system) contributes to the compound’s rigidity and UV absorbance, while the hydroxypropyl chain enhances solubility in polar solvents . The carbamate group () serves as a reactive site for further functionalization, commonly exploited in protecting-group chemistry .
Applications in Research
Organic Synthesis
The compound’s Fmoc group enables its use as a temporary protecting group for amines in peptide synthesis . Its stability under acidic conditions allows orthogonal deprotection strategies when combined with acid-labile groups (e.g., tert-butoxycarbonyl, Boc) . Additionally, the hydroxypropyl side chain may facilitate solubility adjustments or serve as a handle for further derivatization.
Pharmaceutical Intermediates
As a precursor, this carbamate has potential in constructing kinase inhibitors or protease-targeting agents, where the fluorene moiety could enhance binding affinity through aromatic stacking interactions. For example, analogous Fmoc-protected amines are critical in synthesizing antiretroviral drugs .
Materials Science
The compound’s rigid aromatic structure makes it a candidate for organic electronic materials, such as fluorescent sensors or charge-transport layers in OLEDs. Its UV activity () allows for easy monitoring in synthetic workflows .
Future Perspectives
Further research could explore:
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